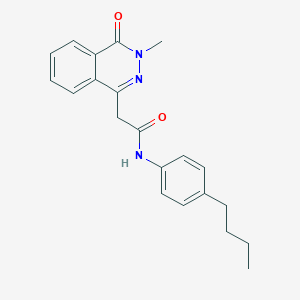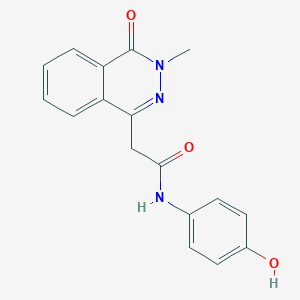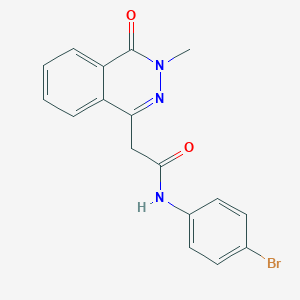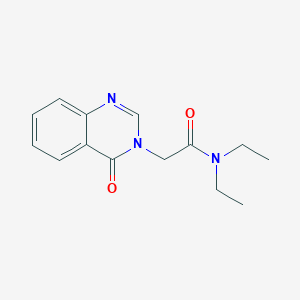![molecular formula C18H17NO3 B277631 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indolin-2-ones. It is a synthetic compound that has been widely studied for its potential application in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various fields of research.
Mécanisme D'action
The mechanism of action of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, the compound has been found to exhibit anticancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for use in experiments. Additionally, the compound has been extensively studied, and its biological activities have been well characterized. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is to investigate its potential use in the development of new anticancer therapies. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential new targets for its use in various fields of research.
In conclusion, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied for its potential application in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various fields of research. While there are still several unanswered questions about the compound's mechanism of action, its potential use in the development of new therapies for various diseases makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions to obtain the final compound.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential application in scientific research. It has been found to exhibit a range of biological activities that make it a promising candidate for use in various fields of research. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-11-7-8-12(2)13(9-11)16(20)10-18(22)14-5-3-4-6-15(14)19-17(18)21/h3-9,22H,10H2,1-2H3,(H,19,21) |
Clé InChI |
UEFGIGAEUWKEDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)


![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)



![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)